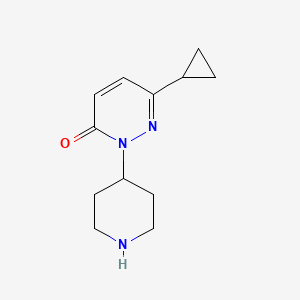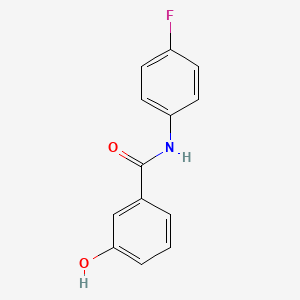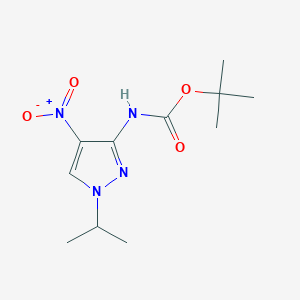
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Molecular Interaction
t-Butyl carbamate derivatives have been utilized in various synthetic pathways, demonstrating their importance in constructing complex molecular structures. For instance, t-butyl carbamates were used in preparing substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones, showcasing a synthetic route involving nitrations and substitutions to yield compounds with potential biological significance (Bakke et al., 2003). Additionally, the synthesis of novel bis-pyrazoles has incorporated carbamate functionalities, which were further studied for their DNA binding and cytotoxicity, highlighting the compound's relevance in biochemical research (Indrasena Reddy et al., 2017).
Spectroscopic Studies and Material Science
t-Butyl carbamate derivatives have also been a focal point in spectroscopic studies. The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic analysis of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate provided valuable insights into the molecule's vibrational and electronic properties, contributing to our understanding of its structural and reactive characteristics (Rao et al., 2016). Similarly, carbazole–pyrene derivatives, where carbamate structures are integral, have been studied for their application in organic light-emitting devices (OLEDs), indicating the compound's potential in the development of advanced electronic materials (Lai et al., 2011).
Molecular Structure and Crystallography
The intricate molecular architecture of carbamate derivatives has been a subject of interest in crystallography. Studies have explored the molecular structure and crystal packing of different carbamate derivatives, revealing the interplay of various hydrogen bonds and other interactions that assemble the molecules into sophisticated architectures. These studies not only advance our understanding of molecular interactions but also pave the way for designing new materials with specific properties (Das et al., 2016).
Properties
IUPAC Name |
tert-butyl N-(4-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROMFOYUCENAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)
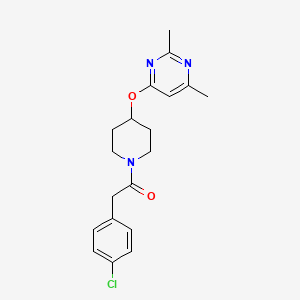
![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)
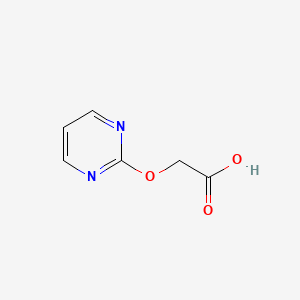

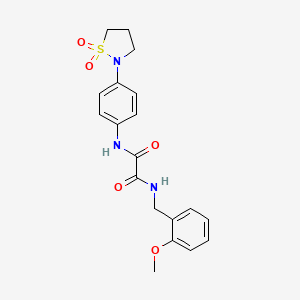

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)

